

Spectroscopic characterization of Quinoline-2,4(1H,3H)-dione (NMR, IR, Mass)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Quinoline-2,4(1H,3H)-dione

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Spectroscopic Profile of Quinoline-2,4(1H,3H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of **Quinoline-2,4(1H,3H)-dione**, a key heterocyclic scaffold in medicinal chemistry. Due to keto-enol tautomerism, **Quinoline-2,4(1H,3H)-dione** can exist in several forms. Spectroscopic evidence, particularly from Nuclear Magnetic Resonance (NMR) in dimethyl sulfoxide (DMSO) solution, strongly indicates a predominance of the 4-hydroxyquinolin-2(1H)-one tautomer. The data presented herein corresponds to this major tautomeric form.

Tautomerism of Quinoline-2,4(1H,3H)-dione

Quinoline-2,4(1H,3H)-dione exists as a mixture of tautomers in equilibrium. The primary forms are the diketo form (**Quinoline-2,4(1H,3H)-dione**), and two enol forms: 4-hydroxyquinolin-2(1H)-one and 2,4-dihydroxyquinoline. The surrounding environment, particularly the solvent, can influence the position of this equilibrium. In polar aprotic solvents like DMSO, the 4-hydroxyquinolin-2(1H)-one form is the major species observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **Quinoline-2,4(1H,3H)-dione**. The following data is for the predominant 4-hydroxyquinolin-2(1H)-one tautomer.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for 4-hydroxyquinolin-2(1H)-one

Proton	Chemical Shift (δ , ppm)	Multiplicity
H-3	5.77	s
H-5	7.83	m
H-6	7.16	m
H-7	7.51	m
H-8	7.30	m
N-H	11.18	br s
O-H	12.90	br s

Solvent: DMSO-d₆

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for 4-hydroxyquinolin-2(1H)-one

Carbon	Chemical Shift (δ , ppm)
C-2	163.57
C-3	98.18
C-4	162.43
C-4a	115.10
C-5	121.04
C-6	122.62
C-7	130.82
C-8	114.95
C-8a	139.13

Solvent: DMSO-d₆[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of 4-hydroxyquinolin-2(1H)-one shows characteristic absorption bands.

Table 3: Key IR Absorption Bands for 4-hydroxyquinolin-2(1H)-one

Functional Group	Wavenumber (cm ⁻¹)	Description
O-H stretch	3360	Broad
N-H stretch	~3200-3000	Broad
C=O stretch (lactam)	1657	Strong
C=C stretch (aromatic)	1508	Medium

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For **Quinoline-2,4(1H,3H)-dione** (and its tautomers), the expected molecular ion peak corresponds to its molecular weight.

Table 4: Mass Spectrometry Data for **Quinoline-2,4(1H,3H)-dione**

Parameter	Value
Molecular Formula	C ₉ H ₇ NO ₂
Molecular Weight	161.16 g/mol
Mass of Molecular Ion (M ⁺)	145 (as 4-quinolone)
Key Fragmentation Peaks (m/z)	117, 90, 89, 63

Experimental Protocols

The following are general methodologies for the spectroscopic analysis of organic compounds like **Quinoline-2,4(1H,3H)-dione**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-14 ppm), and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width should cover the expected range for organic molecules (typically 0-200 ppm).

- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

IR Spectroscopy

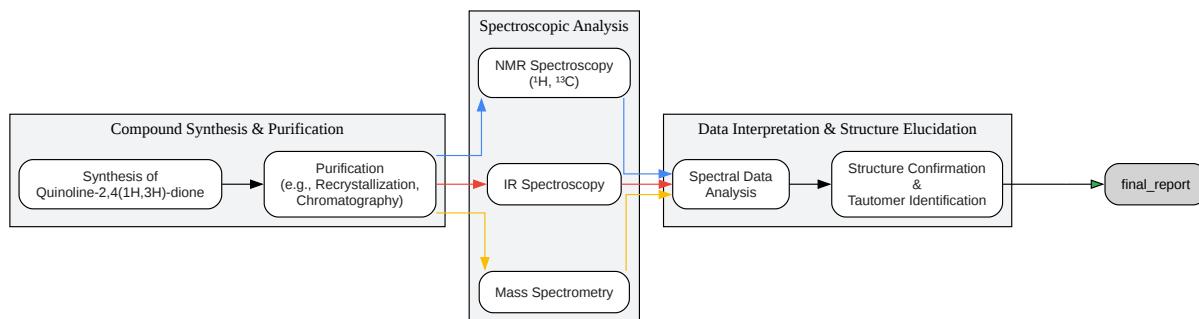
- Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty ATR crystal is first recorded. Then, the sample spectrum is recorded. The instrument measures the absorption of infrared radiation by the sample as a function of wavenumber (typically 4000-400 cm^{-1}).
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

- Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: An appropriate ionization technique is used to generate gas-phase ions. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically yields the molecular ion peak.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **Quinoline-2,4(1H,3H)-dione**.

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References

- 1. researchgate.net [researchgate.net]
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